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2,2'-Bis(di-p-tolylphosphino)-1,1'-
Compound Name:
binaphthyl

Cat. No. B019580

This in-depth technical guide is designed for researchers, scientists, and drug development
professionals, providing a comprehensive understanding of the atropisomerism of Tol-BINAP
(2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl). This document delves into the fundamental
principles of its axial chirality, details its synthesis and resolution, and explores the critical
interplay of steric and electronic factors that govern its stereochemical stability and catalytic
efficacy.

The Essence of Atropisomerism: Chirality Without a
Stereocenter

Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a
single bond, leading to the existence of stable, separable enantiomers.[1][2] In the case of
biaryl phosphines like Tol-BINAP, the C1-C1' bond between the two naphthalene rings is the
axis of chirality. The bulky di-p-tolylphosphino groups at the 2 and 2' positions, along with the
hydrogen atoms at the 8 and 8' positions, create significant steric hindrance that restricts free
rotation around this bond.[1][2] This restricted rotation gives rise to two stable, non-
superimposable mirror-image conformers, the (R)- and (S)-enantiomers.

The stability of these atropisomers is quantified by the rotational energy barrier, which is the
energy required to overcome the steric hindrance and interconvert the enantiomers. For an
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atropisomer to be considered configurationally stable at a given temperature, this barrier must
be sufficiently high to allow for the isolation of the individual enantiomers.

The Tol-BINAP Molecule: Structure and
Stereoelectronic Profile

Tol-BINAP is a derivative of the renowned BINAP ligand, where the phenyl groups on the
phosphorus atoms are replaced by p-tolyl groups. This seemingly subtle modification has a
significant impact on the ligand's electronic and steric properties, which in turn influences its
performance in asymmetric catalysis.

Electronic Effects: Enhanced Electron-Donating
Capacity

The para-methyl groups on the tolyl substituents are electron-donating through a positive
inductive effect. This increases the electron density on the phosphorus atoms, making Tol-
BINAP a stronger o-donor compared to BINAP.[3] This enhanced Lewis basicity can influence
the electronic properties of the metal center in a catalytic complex, potentially leading to
improved catalytic activity and selectivity in certain reactions.

Steric Influence and the Dihedral Angle

The steric bulk of the di-p-tolylphosphino groups is a primary determinant of the rotational
barrier. The interplay of steric repulsion between these groups and the naphthyl backbone
dictates the dihedral angle between the two naphthalene rings. While a crystal structure of free
Tol-BINAP is not readily available in the literature, studies on related BINAP derivatives suggest
that increasing the steric bulk of the phosphine substituents can influence this angle.[3]
Molecular modeling studies on a series of biaryl diphosphines have shown that ligands with
narrower dihedral angles can, in some cases, lead to higher enantioselectivities in asymmetric
hydrogenation reactions.[4]

The precise rotational barrier for Tol-BINAP has not been experimentally determined in the
reviewed literature. However, it is expected to be comparable to or slightly higher than that of
BINAP, which is known to be substantial, preventing racemization under typical reaction
conditions.
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Synthesis of Tol-BINAP: A Step-by-Step Approach

The synthesis of Tol-BINAP generally follows established procedures for other BINAP
derivatives, most commonly starting from racemic or enantiomerically pure 1,1'-bi-2-naphthol
(BINOL). A common and effective method involves the conversion of BINOL to the
corresponding ditriflate, followed by a nickel-catalyzed phosphinylation reaction.

Experimental Protocol: Synthesis of Racemic Tol-BINAP

Step 1: Synthesis of racemic 1,1'-bi-2-naphthol ditriflate

e To a solution of racemic 1,1'-bi-2-naphthol (1.0 equiv) in anhydrous dichloromethane at 0 °C
under an inert atmosphere, add pyridine (3.0 equiv).

o Slowly add trifluoromethanesulfonic anhydride (2.2 equiv) dropwise, maintaining the
temperature at O °C.

 Allow the reaction mixture to warm to room temperature and stir for 12 hours.
e Quench the reaction with water and extract the product with dichloromethane.
e Wash the organic layer with 1 M HCI, saturated agueous NaHCO3, and brine.

o Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure
to yield the crude ditriflate, which can be purified by column chromatography.

Step 2: Nickel-catalyzed phosphinylation

In a flame-dried Schlenk flask under an inert atmosphere, combine NiCl2(dppe) (0.1 equiv)
and di-p-tolylphosphine (2.4 equiv).

Add anhydrous, degassed DMF and stir the mixture at 100 °C for 30 minutes.

In a separate flask, dissolve the racemic 1,1'-bi-2-naphthol ditriflate (1.0 equiv) and 1,4-
diazabicyclo[2.2.2]octane (DABCO) (4.0 equiv) in anhydrous, degassed DMF.

Transfer the solution of the ditriflate and DABCO to the catalyst mixture.
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» Heat the reaction mixture at 100 °C for 48-72 hours, monitoring the reaction progress by TLC
or 3P NMR.

e Upon completion, cool the reaction mixture to room temperature and add methanol to
precipitate the crude product.

« Filter the solid, wash with methanol, and dry under vacuum to obtain racemic Tol-BINAP.

Resolution of Racemic Tol-BINAP: Isolating the
Enantiomers

The separation of the (R)- and (S)-enantiomers of Tol-BINAP is crucial for its application in
asymmetric catalysis. The most common method for resolving racemic biaryl diphosphines is
through the formation of diastereomeric salts with a chiral resolving agent, followed by
fractional crystallization. Di-p-toluoyl-D-tartaric acid is an effective resolving agent for this
purpose.

Experimental Protocol: Diastereomeric Resolution

Step 1: Formation of Diastereomeric Salts

» Dissolve racemic Tol-BINAP (1.0 equiv) in a suitable solvent mixture, such as
dichloromethane/methanol.

» In a separate flask, dissolve di-p-toluoyl-D-tartaric acid (1.0 equiv) in the same solvent
system.

o Slowly add the solution of the resolving agent to the solution of racemic Tol-BINAP with
stirring.

» Allow the mixture to stand at room temperature for several hours to induce crystallization of
one of the diastereomeric salts.

Step 2: Fractional Crystallization

o Collect the precipitated crystals by filtration. These crystals will be enriched in one
diastereomer (e.g., (R)-Tol-BINAP-di-p-toluoyl-D-tartaric acid).
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» The mother liquor will be enriched in the other diastereomer.

e The enantiomeric excess (e.e.) of the crystallized salt can be improved by recrystallization
from a suitable solvent system.

Step 3: Liberation of the Enantiopure Ligand

o Treat the isolated diastereomeric salt with a weak base, such as aqueous sodium
bicarbonate, to neutralize the tartaric acid and liberate the free phosphine.

o Extract the enantiomerically enriched Tol-BINAP with an organic solvent like
dichloromethane.

e Wash the organic layer with water and brine, dry over anhydrous MgSO4, filter, and
concentrate under reduced pressure to obtain the enantiopure Tol-BINAP.

The progress of the resolution can be monitored by polarimetry or chiral HPLC. 31P NMR
spectroscopy can also be a useful tool to observe the diastereomeric salts and the final
enantiopure product.[3][5]

Data Summary and Visualization

hvsicochemical .

Property BINAP Tol-BINAP
Molar Mass ( g/mol ) 622.67 678.78
Appearance White solid White solid
) ) ) Expected to be high,
Rotational Barrier High
comparable to BINAP
Dihedral Angle (Naphthyl- Influenced by steric and
~70-90° (context dependent)[2] )
Naphthyl) electronic factors[3][4]
] o Higher (more electron-
P-atom Lewis Basicity Lower

donating)[3]

Visualizing the Atropisomers and Synthetic Workflow
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Caption: The (R)- and (S)-atropisomers of Tol-BINAP.
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Caption: Synthetic and resolution workflow for Tol-BINAP.
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Conclusion: A Privileged Ligand with Tunable
Properties

Tol-BINAP stands as a testament to the power of subtle molecular modifications in the design
of high-performance chiral ligands. Its atropisomeric nature, a consequence of sterically
hindered rotation, provides a stable and well-defined chiral environment essential for
asymmetric catalysis. The introduction of the p-tolyl groups enhances its electron-donating
ability compared to BINAP, offering a valuable tool for chemists to fine-tune the reactivity and
selectivity of metal complexes. A thorough understanding of the principles governing its
synthesis, resolution, and stereochemical integrity is paramount for its effective application in
the development of stereoselective transformations, a cornerstone of modern pharmaceutical
and fine chemical synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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